1-(4-Phenoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(4-Phenoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with proteins such as bruton’s tyrosine kinase (btk) and vascular endothelial growth factor receptor 2 . These proteins play crucial roles in cell proliferation and survival, and their inhibition can lead to the treatment of various cancers .
Mode of Action
Based on the structure and the known actions of similar compounds, it can be hypothesized that it may interact with its targets through hydrophobic interactions, potentially inhibiting the kinase activity of these proteins .
Biochemical Pathways
Similar compounds have been found to inhibit the b-cell receptor pathway, which is often aberrantly active in b cell cancers . This inhibition can lead to a decrease in B-cell proliferation and survival, thereby treating the cancer.
Pharmacokinetics
Similar compounds have been found to be metabolized in the liver and excreted primarily through the feces . These properties can significantly impact the bioavailability of the compound, determining how much of the drug reaches the target site.
Result of Action
Similar compounds have been found to inhibit cell proliferation and survival, leading to the treatment of various cancers .
Preparation Methods
The synthesis of 1-(4-Phenoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate chalcones with hydrazine derivatives under reflux conditions. The reaction is usually carried out in ethanol with the addition of glacial acetic acid as a catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Phenoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydropyrazole derivatives.
Substitution: The phenyl and phenoxyphenyl groups can undergo electrophilic aromatic substitution reactions, introducing various functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions
Scientific Research Applications
1-(4-Phenoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific chemical properties
Comparison with Similar Compounds
1-(4-Phenoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.
1,3-Diphenyl-5-pyrazolone: Used in the synthesis of dyes and pigments.
4-Phenyl-1H-pyrazole-3-carboxylic acid: Studied for its potential as a pharmaceutical intermediate. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-phenoxyphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-22(26)20-15-21(16-7-3-1-4-8-16)24(23-20)17-11-13-19(14-12-17)27-18-9-5-2-6-10-18/h1-14,21H,15H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOKOEMYGMPTBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C(=O)O)C2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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